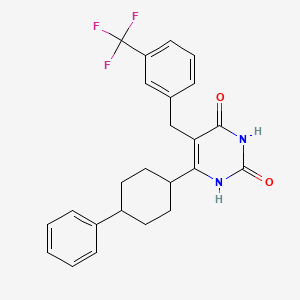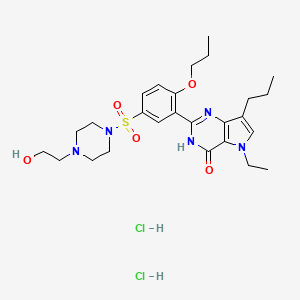
MK-8719
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-8719 is a highly potent and selective OGA inhibitor (EC50 = 52.7 nM) which is a Potential Treatment for Tauopathies. this compound showed excellent CNS penetration that has been advanced to first-in-human phase I clinical trials.
Mechanism of Action
Target of Action
MK-8719 is a potent inhibitor of the enzyme O-GlcNAcase (OGA) . OGA is responsible for removing O-GlcNAc moieties from proteins . This enzyme has emerged as a promising therapeutic target for treating tauopathies, a group of neurodegenerative diseases characterized by the accumulation of tau protein aggregates .
Mode of Action
This compound interacts with OGA, inhibiting its activity . This inhibition leads to an increase in the levels of O-GlcNAcylated proteins, including tau . O-GlcNAcylation of tau has been shown to influence tau phosphorylation and aggregation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the O-GlcNAcylation pathway . By inhibiting OGA, this compound increases the levels of O-GlcNAcylated proteins. This modification has been shown to influence the phosphorylation and aggregation of tau, a protein that plays a central role in tauopathies .
Pharmacokinetics
This compound has been optimized to have high potency, selectivity, and excellent central nervous system (CNS) exposure . It also demonstrates metabolic stability and favorable pharmacokinetics . In vivo, oral administration of this compound elevates brain and peripheral blood mononuclear cell O-GlcNAc levels in a dose-dependent manner .
Result of Action
The primary molecular effect of this compound’s action is the elevation of O-GlcNAc levels in the brain and peripheral blood mononuclear cells . At the cellular level, this compound reduces pathological tau and ameliorates brain atrophy in a mouse model of human tauopathy .
Biochemical Analysis
Biochemical Properties
MK-8719 plays a crucial role in biochemical reactions by inhibiting the enzyme O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc moieties from proteins. By inhibiting O-GlcNAcase, this compound increases the levels of O-GlcNAc-modified proteins. This modification can influence protein function, stability, and interactions. This compound interacts with various biomolecules, including tau protein, by preventing its de-O-GlcNAcylation, thereby reducing its hyperphosphorylation and aggregation .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In neuronal cells, this compound increases O-GlcNAc levels, which has been shown to reduce the formation of neurofibrillary tangles composed of hyperphosphorylated tau. This compound influences cell signaling pathways by modulating the activity of proteins involved in these pathways through O-GlcNAcylation. Additionally, this compound affects gene expression and cellular metabolism by altering the modification state of transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of O-GlcNAcase, which prevents the removal of O-GlcNAc from proteins. This inhibition leads to an increase in O-GlcNAc-modified proteins, which can alter their function and interactions. This compound binds to the active site of O-GlcNAcase, blocking its catalytic activity. This results in the stabilization of O-GlcNAc-modified tau, reducing its hyperphosphorylation and aggregation. Additionally, this compound may influence other O-GlcNAcylated proteins involved in cellular signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in both in vitro and in vivo studies. Long-term treatment with this compound leads to a continuous increase in O-GlcNAc levels, which correlates with a reduction in pathological tau and neurodegeneration. The stability and degradation of this compound have been studied, showing that it maintains its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the rTg4510 mouse model of tauopathy, this compound has been administered at doses ranging from 1 to 100 mg/kg. Higher doses of this compound result in greater increases in O-GlcNAc levels and more pronounced reductions in pathological tau. At very high doses, potential toxic or adverse effects may be observed, highlighting the importance of determining an optimal therapeutic dose .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein O-GlcNAcylation. By inhibiting O-GlcNAcase, this compound increases the levels of O-GlcNAc-modified proteins, which can affect metabolic flux and metabolite levels. The compound interacts with enzymes and cofactors involved in the addition and removal of O-GlcNAc, influencing the overall metabolic state of the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues, showing excellent central nervous system (CNS) penetration. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound accumulates in the brain, where it exerts its effects on O-GlcNAc levels and tau pathology. The distribution of this compound within tissues is crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where O-GlcNAcase is active. This compound affects the activity and function of O-GlcNAc-modified proteins in these compartments. The compound may also influence the localization of proteins by altering their O-GlcNAcylation state, which can affect their targeting signals and post-translational modifications .
Properties
CAS No. |
1382799-40-7 |
|---|---|
Molecular Formula |
C9H14F2N2O3S |
Molecular Weight |
268.2788 |
IUPAC Name |
(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol |
InChI |
InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1 |
InChI Key |
UDQTXCHQKHIQMH-KYGLGHNPSA-N |
SMILES |
O[C@H]1[C@H](O)[C@@]2([H])N=C(NCC)S[C@@]2([H])O[C@@H]1C(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-8719; MK 8719; MK8719; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


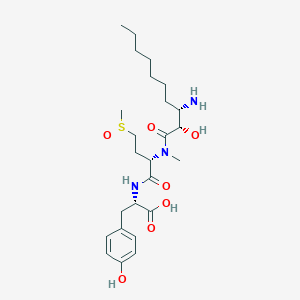
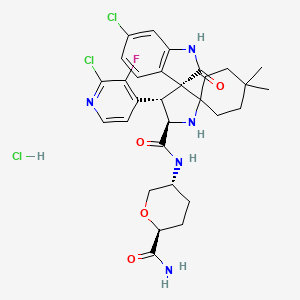
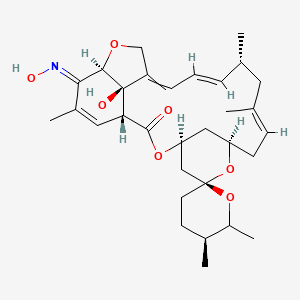
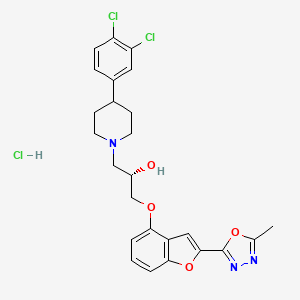
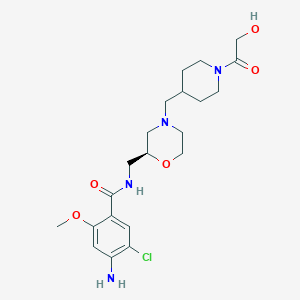
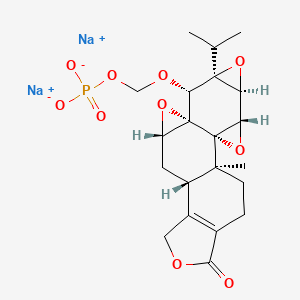
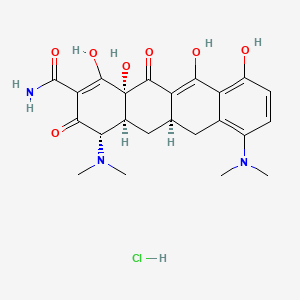
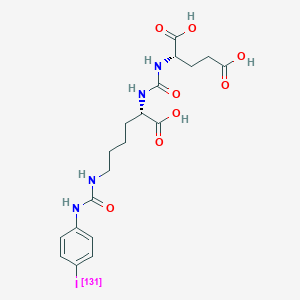
![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)
